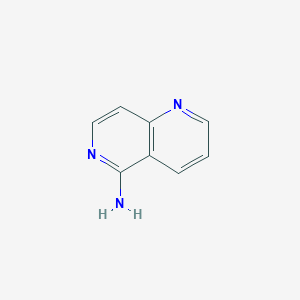

1,6-Naphthyridin-5-amine

Overview

Description

1,6-Naphthyridin-5-amine is a heterocyclic compound that has versatile applications in the fields of synthetic organic chemistry and medicinal chemistry . It is pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridine and its derivatives involves a wide range of starting materials. The starting materials are transformed into required 1,6-naphthyridines by Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,6-naphthyridine and its derivatives are diverse and complex. They include Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, domino reaction, etc .Scientific Research Applications

Anticancer Properties

1,6-Naphthyridin-5-amine has shown promise in cancer treatment due to its ability to interfere with various biological pathways involved in tumor growth and metastasis. Research indicates that derivatives of this compound can be synthesized to target specific cancer cells .

Anti-HIV Activity

This compound has also been studied for its potential use in combating Human Immunodeficiency Virus (HIV). It may inhibit the replication of the virus or interfere with virus-cell binding .

Antimicrobial Effects

The antimicrobial properties of 1,6-Naphthyridin-5-amine make it a candidate for treating bacterial infections. It could be used to develop new antibiotics that are effective against drug-resistant strains .

Analgesic Uses

As an analgesic, this compound could contribute to pain management solutions. Its mechanism may involve the modulation of pain signals at the chemical level .

Anti-inflammatory Applications

The anti-inflammatory activity of 1,6-Naphthyridin-5-amine suggests its use in treating inflammatory diseases. It may work by reducing inflammation markers or inhibiting inflammatory pathways .

Antioxidant Effects

Lastly, its antioxidant properties indicate that it could protect cells from oxidative stress, which is implicated in various chronic diseases and aging processes .

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1,6-Naphthyridin-5-amine is a pharmacologically active compound with a variety of applications It has been found to exhibit a range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . This suggests that it may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

The specific mode of action of 1,6-Naphthyridin-5-amine depends on the functional groups attached to the core structure . For instance, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines have been found to exhibit specific activities . The compound interacts with its targets, leading to changes in their function that result in the observed biological activities.

Biochemical Pathways

For example, its anticancer activity suggests that it may interact with pathways involved in cell proliferation and apoptosis .

Result of Action

The result of the action of 1,6-Naphthyridin-5-amine is dependent on the specific biological activity being considered. For instance, in the context of its anticancer activity, the compound may inhibit the proliferation of cancer cells or induce their apoptosis . Similarly, its anti-HIV activity suggests that it may inhibit the replication of the HIV virus .

properties

IUPAC Name |

1,6-naphthyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRRHZRNVVGWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651940 | |

| Record name | 1,6-Naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Naphthyridin-5-amine | |

CAS RN |

55570-60-0 | |

| Record name | 1,6-Naphthyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

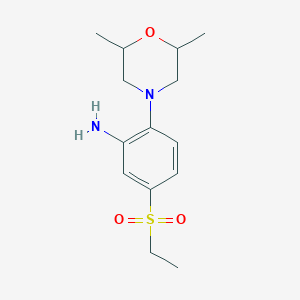

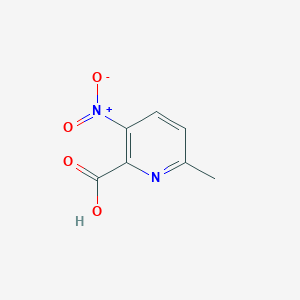

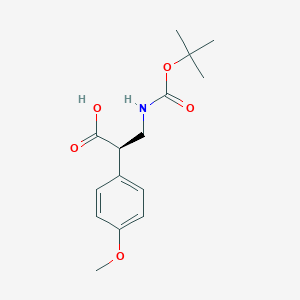

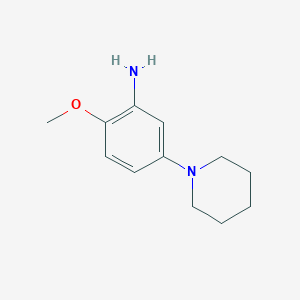

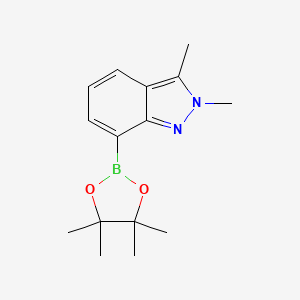

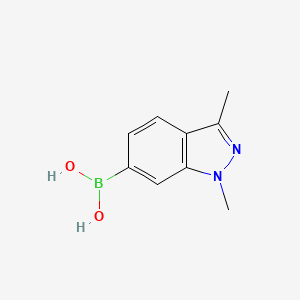

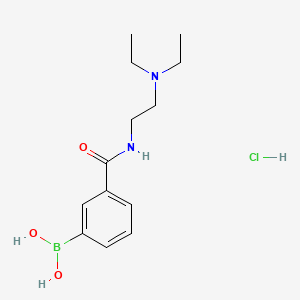

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B1387123.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1387127.png)

![ethyl 1-ethyl-4-(4-fluorophenoxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1387128.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1387131.png)

![1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387132.png)

![Methyl 4-[3-(tert-butylamino)imidazo[1,2-a]pyrimidin-2-yl]benzoate](/img/structure/B1387134.png)

![4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B1387143.png)